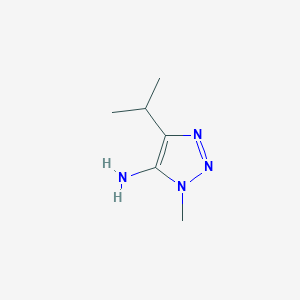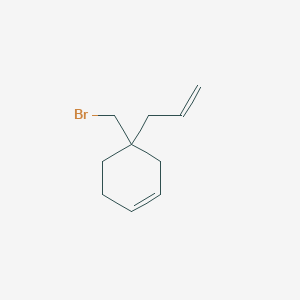
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound featuring a cyclohexene ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods:
Allylation of Cyclohexene: Starting with cyclohexene, an allylation reaction can introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or ketones.
Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include cyclohexanone derivatives.
Addition: Products include saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the double bond in the prop-2-en-1-yl group can participate in electrophilic addition reactions. These reactions can lead to the formation of various products with different molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-4-(but-2-en-1-yl)cyclohex-1-ene: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.
Uniqueness
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to the presence of both a bromomethyl group and a prop-2-en-1-yl group on the cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H15Br |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-prop-2-enylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-4H,1,5-9H2 |
InChI-Schlüssel |
DCARZJJMIFEKDM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCC=CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

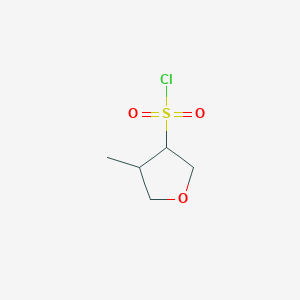
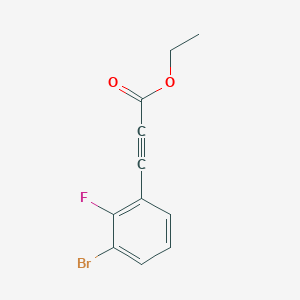
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
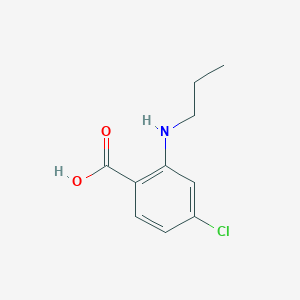
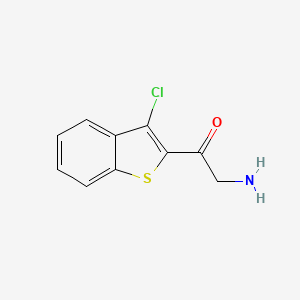


![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
